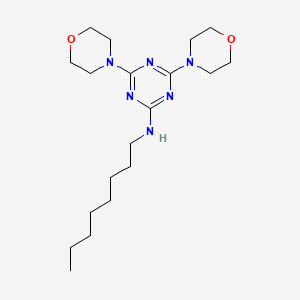![molecular formula C16H16Cl2N2O3 B4965914 2-[2-(1-azepanyl)-2-oxoethyl]-5,6-dichloro-1H-isoindole-1,3(2H)-dione](/img/structure/B4965914.png)
2-[2-(1-azepanyl)-2-oxoethyl]-5,6-dichloro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(1-azepanyl)-2-oxoethyl]-5,6-dichloro-1H-isoindole-1,3(2H)-dione is a complex organic compound with a molecular formula of C₁₆H₁₆Cl₂N₂O₃. This compound features a unique structure that includes an isoindole core substituted with dichloro groups and an azepane ring, making it of significant interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-azepanyl)-2-oxoethyl]-5,6-dichloro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the isoindole core, which is then chlorinated to introduce the dichloro substituents. The azepane ring is subsequently attached through a series of nucleophilic substitution reactions. Key reagents often include chlorinating agents like thionyl chloride and nucleophiles such as azepane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Chlorination: Using chlorinating agents to introduce chlorine atoms.
Nucleophilic Substitution: Attaching the azepane ring.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(1-azepanyl)-2-oxoethyl]-5,6-dichloro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxoethyl group.
Substitution: The dichloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while nucleophilic substitution could result in various substituted isoindole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
Pharmaceutical research investigates this compound for its potential therapeutic applications. Its derivatives may serve as lead compounds in drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism by which 2-[2-(1-azepanyl)-2-oxoethyl]-5,6-dichloro-1H-isoindole-1,3(2H)-dione exerts its effects involves interaction with specific molecular targets. The azepane ring and dichloro substituents play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(1-piperidinyl)-2-oxoethyl]-5,6-dichloro-1H-isoindole-1,3(2H)-dione
- 2-[2-(1-morpholinyl)-2-oxoethyl]-5,6-dichloro-1H-isoindole-1,3(2H)-dione
Uniqueness
Compared to similar compounds, 2-[2-(1-azepanyl)-2-oxoethyl]-5,6-dichloro-1H-isoindole-1,3(2H)-dione is unique due to the presence of the azepane ring, which can confer different steric and electronic properties. These differences can lead to variations in reactivity and biological activity, making this compound particularly valuable for specific applications.
Eigenschaften
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]-5,6-dichloroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3/c17-12-7-10-11(8-13(12)18)16(23)20(15(10)22)9-14(21)19-5-3-1-2-4-6-19/h7-8H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDDJPOOWULGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4965853.png)
![9-[3-(3-Chlorophenoxy)propyl]carbazole](/img/structure/B4965859.png)

![N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(pyridin-2-ylsulfanyl)ethyl]glycinamide](/img/structure/B4965868.png)

![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B4965875.png)

![(5Z)-3-ETHYL-2-SULFANYLIDENE-5-{[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE](/img/structure/B4965889.png)
![10-(4-tert-butylbenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide](/img/structure/B4965893.png)
![3-[hydroxy(phenyl)methyl]-1-methyl-4-phenyl-4-piperidinol](/img/structure/B4965906.png)
![(4-biphenylylmethyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B4965916.png)

